Methyl 6-bromonaphthalene-1-carboxylate
Description
Role in Medicinal Chemistry and Pharmaceutical Synthesis
In the realm of medicinal chemistry, the naphthalene (B1677914) scaffold is a common motif found in numerous bioactive compounds. The ability to selectively functionalize this core structure is crucial for the development of new therapeutic agents.
While specific research detailing the direct use of Methyl 6-bromonaphthalene-1-carboxylate as a precursor for named bioactive naphthalene derivatives is not extensively documented in publicly available literature, its parent compound, 6-bromonaphthalene-1-carboxylic acid, is recognized as a versatile building block for creating complex molecules. biosynth.com This suggests that the methyl ester form is equally valuable for synthesizing a variety of naphthalene-based compounds with potential biological activity. The general strategy involves using the bromo-substituted naphthalene core as a scaffold to which other molecular fragments can be attached to explore structure-activity relationships.
The utility of bromonaphthalene derivatives as building blocks for drug candidates is well-established. For instance, the isomeric compound, Methyl 3-bromonaphthalene-1-carboxylate, is highlighted as a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.com This underscores the potential of this compound to serve a similar role in drug discovery programs, where its specific substitution pattern could lead to novel pharmacophores.
A prominent example of the significance of bromonaphthalene methyl esters in pharmaceuticals is the synthesis of Adapalene, a third-generation retinoid used in the treatment of acne. The key precursor for Adapalene is Methyl 6-bromo-2-naphthoate, an isomer of the subject compound. google.comgoogle.commerckmillipore.comusp.orgwipo.int In the synthesis of Adapalene, Methyl 6-bromo-2-naphthoate undergoes a nickel- or palladium-catalyzed cross-coupling reaction with an organozinc derivative of 2-(1-adamantyl)-4-bromoanisole. google.comgoogle.com This is followed by saponification of the resulting methyl ester to yield Adapalene. google.com This well-documented synthetic route for a commercially successful drug highlights the potential of other bromonaphthalene isomers, such as this compound, to act as key intermediates in the synthesis of other, yet-to-be-discovered, drug candidates.
Table 1: Key Intermediates in the Synthesis of Adapalene
| Compound Name | Role in Synthesis |
| Methyl 6-bromo-2-naphthoate | Key precursor containing the naphthalene core. google.comgoogle.commerckmillipore.comusp.orgwipo.int |
| 2-(1-adamantyl)-4-bromoanisole | Coupling partner providing the adamantyl group. google.comgoogle.com |
| Adapalene | Final active pharmaceutical ingredient. google.com |
Development of Agrochemicals
The development of novel agrochemicals is another area where bromonaphthalene derivatives have shown potential. The isomeric compound, Methyl 3-bromonaphthalene-1-carboxylate, is explored for its potential in creating environmentally friendly pesticides. chemimpex.com The rationale behind this application lies in the ability to use the bromonaphthalene core as a scaffold to build molecules with specific pesticidal or herbicidal activities. While direct research on this compound in this context is limited, the established utility of its isomer suggests a plausible application in the agrochemical industry.
Synthesis of Advanced Materials
The unique electronic and photophysical properties of the naphthalene ring system make it an attractive component for advanced materials, particularly in the field of organic electronics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromonaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTSEBOFQXUODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Reaction Chemistry and Functionalization of Methyl 6 Bromonaphthalene 1 Carboxylate
Cross-Coupling Reactions at the Bromine Atom
The bromine atom of Methyl 6-bromonaphthalene-1-carboxylate is a prime site for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for elaborating the naphthalene (B1677914) core, allowing for the introduction of a wide array of alkyl and aryl substituents.
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents. nih.govnih.gov The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. chemsrc.com
The efficiency of the Suzuki-Miyaura coupling of aryl bromides like this compound is highly dependent on the choice of the palladium catalyst and the associated ligands. While simple palladium sources like Pd(OAc)2 or PdCl2 can be effective, the use of specialized ligands is often crucial for achieving high yields and reaction rates. researchgate.net Bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)3) or biarylphosphines (e.g., SPhos, XPhos), are known to promote the oxidative addition step and facilitate the reductive elimination, leading to more efficient catalytic cycles. google.com
For substrates with multiple functional groups, the choice of ligand can also influence selectivity and prevent unwanted side reactions. The development of N-heterocyclic carbene (NHC) ligands has provided a valuable alternative to phosphines, often exhibiting high stability and catalytic activity. The optimization of the catalyst system also involves the selection of an appropriate base and solvent system, which can significantly impact the reaction outcome.
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides This table presents typical catalyst systems and is for illustrative purposes.
| Catalyst Precursor | Ligand | Base | Solvent | Typical Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | >90 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | >95 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85-95 |
The Suzuki-Miyaura reaction exhibits a broad substrate scope. nih.gov In the context of this compound, the key variable from the organoboron side is the nature of the alkylboronic ester. Primary and secondary alkylboronic esters are generally effective coupling partners. The use of potassium alkyltrifluoroborates has gained popularity due to their high stability as crystalline solids and their excellent performance in cross-coupling reactions. These reagents are often more robust than the corresponding boronic acids or pinacol (B44631) esters. nih.gov
The reaction is tolerant of a wide range of functional groups on both the aryl halide and the organoboron reagent, a critical feature for the synthesis of complex molecules. The ester group on the naphthalene ring of the target molecule is expected to be well-tolerated under standard Suzuki-Miyaura conditions.
When coupling with secondary alkylboronic esters, the issue of stereocontrol arises. While traditional Suzuki-Miyaura couplings often proceed with retention of stereochemistry at the boron-bearing carbon, the specific conditions can influence the stereochemical outcome. The development of stereospecific cross-coupling methods is an active area of research.
For a molecule like this compound, the primary concern regarding regioselectivity would manifest if other leaving groups were present on the naphthalene ring. In the absence of other such groups, the reaction will selectively occur at the C-Br bond. Research on the regioselective coupling of di-substituted naphthalenes indicates that electronic and steric factors of the substituents play a crucial role in directing the coupling to a specific position. chemsrc.com The electron-withdrawing nature of the methoxycarbonyl group at the 1-position can influence the reactivity of the bromine at the 6-position.
Nickel-Catalyzed Cross-Coupling Reactions
While palladium has dominated the field of cross-coupling, nickel-based catalysts have emerged as a powerful and more economical alternative. Nickel catalysts can often couple a wider range of electrophiles and can enable transformations that are challenging for palladium.
A significant advancement in nickel catalysis is the merger with photoredox catalysis, which allows for the generation of radical intermediates under mild conditions. This dual catalytic system can be employed for the coupling of aryl bromides with alkoxycarbonyl radicals.
In a typical reaction, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer process. This can lead to the formation of an alkoxycarbonyl radical from a suitable precursor, such as an oxamate. Concurrently, a Ni(0) complex undergoes oxidative addition to the aryl bromide (e.g., this compound). The generated Ni(II) species can then trap the alkoxycarbonyl radical. Subsequent reductive elimination from the resulting Ni(III) intermediate affords the desired ester product and regenerates the active nickel catalyst. This methodology provides a powerful tool for the direct introduction of ester functionalities.
Table 2: Illustrative Conditions for Photoredox Ni-Catalyzed Alkoxycarbonyl Radical Coupling This table presents a general reaction setup and is for illustrative purposes.
| Ni Catalyst | Photocatalyst | Ligand | Radical Precursor | Solvent |
|---|---|---|---|---|
| NiCl₂·glyme | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | dtbbpy | Potassium Methyl Oxalate | DMF |
Other Organometallic Coupling Reactions (e.g., Negishi, Stille, Heck)
While Suzuki coupling is a prominent reaction for this compound, other palladium-catalyzed cross-coupling reactions such as Negishi, Stille, and Heck couplings represent powerful alternative strategies for carbon-carbon and carbon-heteroatom bond formation at the C-6 position. These reactions leverage the reactivity of the C-Br bond, significantly expanding the synthetic possibilities for this scaffold.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For this compound, a potential Negishi coupling would involve the in-situ formation of an organozinc reagent from an appropriate precursor, which would then couple with the naphthalene bromide. The reaction is known for its high functional group tolerance.
Stille Coupling: The Stille reaction utilizes organostannane reagents to couple with organic halides. A hypothetical Stille coupling of this compound would involve a reagent such as a tributylstannyl derivative in the presence of a palladium catalyst. These reactions are valued for their mild conditions and tolerance of a wide array of functional groups, although the toxicity of organotin compounds is a notable drawback.
Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. In the context of this compound, this reaction would enable the introduction of a variety of vinylic groups at the C-6 position. The reaction typically proceeds in the presence of a palladium catalyst and a base.
A summary of representative conditions for these coupling reactions with similar aryl bromides is presented below.
| Reaction | Coupling Partner | Catalyst | Base/Additive | Solvent | Typical Product |
| Negishi | Organozinc Reagent | Pd(PPh₃)₄ or PdCl₂(dppf) | - | THF, Dioxane | 6-Alkyl/Aryl-naphthalene-1-carboxylate |
| Stille | Organostannane | Pd(PPh₃)₄ | LiCl | Toluene, Dioxane | 6-Alkyl/Aryl/Vinyl-naphthalene-1-carboxylate |
| Heck | Alkene | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 6-Vinylnaphthalene-1-carboxylate derivative |
Chemical Transformations of the Ester Moiety
The methyl ester group at the C-1 position of this compound is amenable to a variety of chemical transformations, providing a handle to further modify the molecule's structure and properties.
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 6-bromonaphthalene-1-carboxylic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent mixture. The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is subsequently protonated in an acidic workup to afford the carboxylic acid.
Acid-catalyzed hydrolysis typically employs a strong acid like sulfuric acid or hydrochloric acid in the presence of water. The equilibrium of this reaction can be shifted towards the products by using a large excess of water.
Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is useful for introducing different alkyl or aryl groups into the ester functionality, which can modulate the compound's physical and chemical properties. For example, reaction with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 6-bromonaphthalene-1-carboxylate.
Amidation of this compound can be accomplished by reacting it with a primary or secondary amine to form the corresponding amide. This reaction often requires heating or the use of a catalyst. Direct amidation with ammonia (B1221849) would yield 6-bromonaphthalene-1-carboxamide. The use of primary or secondary amines would result in the formation of N-substituted or N,N-disubstituted amides, respectively.
The ester functionality can be reduced to a primary alcohol, (6-bromonaphthalen-1-yl)methanol. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent for the complete reduction of esters to alcohols. The reaction is typically carried out in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.
Alternatively, the use of a sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures can allow for the partial reduction of the ester to the corresponding aldehyde, 6-bromonaphthalene-1-carbaldehyde.
| Transformation | Reagent(s) | Typical Conditions | Product |
| Hydrolysis | NaOH or H₂SO₄/H₂O | Reflux | 6-Bromonaphthalene-1-carboxylic acid |
| Transesterification | R'OH, H⁺ or RO⁻ | Reflux | This compound |
| Amidation | R'R''NH | Heat | 6-Bromo-N,N-dialkylnaphthalene-1-carboxamide |
| Reduction (Full) | LiAlH₄, then H₃O⁺ | THF, 0 °C to rt | (6-Bromonaphthalen-1-yl)methanol |
| Reduction (Partial) | DIBAL-H, then H₃O⁺ | Toluene, -78 °C | 6-Bromonaphthalene-1-carbaldehyde |
Reactivity of the Naphthalene Aromatic System
The naphthalene core of this compound is an electron-rich aromatic system that can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the electronic effects of the existing bromo and methoxycarbonyl substituents.
Naphthalene itself is more reactive towards electrophilic substitution than benzene. libretexts.org Substitution at the α-position (C1, C4, C5, C8) is generally kinetically favored over the β-position (C2, C3, C6, C7) due to the formation of a more stable carbocation intermediate. libretexts.org
In this compound, the C-1 position is occupied. The remaining positions are influenced by the two substituents:
-Br (at C-6): Halogens are deactivating but ortho-, para-directing. Therefore, the bromine atom at C-6 will direct incoming electrophiles to the C-5 and C-7 positions.
-COOCH₃ (at C-1): The methoxycarbonyl group is a deactivating, meta-directing group. It will direct incoming electrophiles to the C-3 and C-8 positions, and to a lesser extent, the C-5 position.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. acs.org The regiochemical outcome of such reactions on this compound is dictated by the combined electronic and steric effects of the existing substituents. The methoxycarbonyl group (-CO2Me) at the C-1 position is a deactivating, meta-directing group due to its electron-withdrawing nature. The bromine atom at the C-6 position is also deactivating but directs incoming electrophiles to the ortho and para positions.
In the naphthalene ring system, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7). docbrown.info For this compound, the C-1 and C-6 positions are already substituted. The directing effects of the substituents must be considered for the remaining positions.
-CO2Me group at C-1: Directs meta to positions C-3 and C-8.
-Br group at C-6: Directs ortho to positions C-5 and C-7, and para to position C-2.
Considering these influences, electrophilic attack is most likely to occur at positions where the directing effects are reinforcing or at the most activated available position. The C-5 position is ortho to the bromine and is an α-position, making it a likely site for substitution. The C-4 position, being an α-position and para to the C-1 ester (though not directly activated by it in the traditional sense), is also a potential site, as seen in the bromination of 1-bromonaphthalene (B1665260) which yields 1,4-dibromonaphthalene (B41722). researchgate.net
Common electrophilic substitution reactions include nitration and halogenation. For instance, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO2), while halogenation with Br2 and a Lewis acid catalyst like FeBr3 would introduce a second bromine atom. libretexts.org The precise distribution of isomers would depend heavily on the specific reaction conditions, including temperature and catalyst choice.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Predicted Major Product(s) | Rationale |
| Bromination | Br2, FeBr3 | Methyl 4,6-dibromonaphthalene-1-carboxylate | Attack at the activated C-4 (α-position), analogous to the bromination of 1-substituted naphthalenes. researchgate.net |
| Methyl 6-bromo-5-nitronaphthalene-1-carboxylate | Attack at the activated C-5 (α-position), ortho to the bromo substituent. | ||
| Nitration | HNO3, H2SO4 | Methyl 6-bromo-5-nitronaphthalene-1-carboxylate | Strong activation of the α-position (C-5) which is ortho to the directing bromo group. |
| Methyl 6-bromo-8-nitronaphthalene-1-carboxylate | Attack at the α-position (C-8), which is meta to the deactivating ester group. |
Nucleophilic Aromatic Substitution (SNAr) Strategies Facilitated by Bromine
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.gov In this compound, the methyl ester group at C-1 withdraws electron density from the naphthalene ring system, making it more susceptible to nucleophilic attack. The bromine atom at C-6 serves as a good leaving group that can be displaced by a variety of nucleophiles.
The SNAr mechanism is a two-step process involving the addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group. The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge.
A range of nucleophiles can be employed in SNAr reactions with this substrate. Common examples include amines, alkoxides, and thiolates. For example, reaction with an amine (R2NH) would yield the corresponding 6-amino derivative, which is a valuable building block for pharmaceuticals and materials. A notable procedure involves the in-situ generation of dimethylamine (B145610) from the thermal decomposition of N,N-dimethylformamide (DMF) in the presence of a base like potassium hydroxide, although care must be taken as ester functionalities can sometimes react under these conditions. nih.gov
Table 2: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent(s) | Product |
| Amine | R2NH, Base (e.g., K2CO3), High Temperature | Methyl 6-(dialkylamino)naphthalene-1-carboxylate |
| Alkoxide | NaOR, High Temperature | Methyl 6-alkoxynaphthalene-1-carboxylate |
| Thiolate | NaSR, High Temperature | Methyl 6-(alkylthio)naphthalene-1-carboxylate |
| Cyanide | CuCN, High Temperature (Rosenmund-von Braun reaction) | Methyl 6-cyanonaphthalene-1-carboxylate |
C–H Activation and Direct Functionalization
The direct functionalization of otherwise inert C–H bonds represents a powerful and atom-economical synthetic strategy. Transition metal-catalyzed C–H activation, particularly using palladium, has emerged as a premier tool for this purpose. nih.gov These reactions often rely on a directing group within the substrate to position the metal catalyst in proximity to a specific C–H bond, ensuring high regioselectivity.
For this compound, the ester group at C-1 can potentially act as a directing group. In many palladium-catalyzed reactions, ortho-C–H bonds are targeted, leading to the formation of a stable five- or six-membered palladacycle intermediate. nih.gov For this substrate, this would imply activation of the C-2 or C-8 positions. The C-8 position, being peri to the C-1 ester, is a particularly common site for cyclometalation in 1-substituted naphthalenes. For instance, palladium-catalyzed C-H alkylation at the C8 position has been demonstrated for 1-naphthylamines. rsc.org
While the ester group can direct C-H activation, the bromine at C-6 offers an alternative and often more reactive site for transformations like cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The competition between C–H activation and C–Br bond activation (oxidative addition) is a critical consideration. Often, C–Br bond activation is kinetically favored over C–H activation. However, by carefully selecting the catalyst, ligands, and reaction conditions, C–H functionalization can be achieved. For example, using ligands that favor C–H activation pathways or substrates where oxidative addition is disfavored can allow for the selective functionalization of a C–H bond even in the presence of an aryl halide.
Table 3: Potential C–H Functionalization Reactions
| Reaction Type | Catalyst System | Coupling Partner | Potential Product |
| C-8 Arylation | Pd(OAc)2, Ligand | Arylboronic acid | Methyl 6-bromo-8-arylnaphthalene-1-carboxylate |
| C-8 Alkenylation | Pd(OAc)2, Ligand | Alkene | Methyl 8-alkenyl-6-bromonaphthalene-1-carboxylate |
| C-8 Alkylation | Pd(OAc)2, Ligand | Alkyl halide | Methyl 8-alkyl-6-bromonaphthalene-1-carboxylate |
Domino and Cascade Reaction Pathways
Domino and cascade reactions are powerful synthetic strategies where a single event initiates a series of subsequent transformations, leading to a rapid increase in molecular complexity in a single operation. These processes are highly efficient as they minimize purification steps, solvent use, and waste generation.
This compound is an ideal starting material for designing such sequences due to its two distinct functional handles. A domino reaction could be initiated at either the C-Br bond or through C-H activation, with the initially formed product undergoing a subsequent intramolecular cyclization or rearrangement.
One hypothetical cascade pathway could begin with a Sonogashira cross-coupling reaction at the C-6 position to introduce an alkyne substituent bearing a nucleophilic group. For example, coupling with a propargyl alcohol derivative would yield an intermediate primed for intramolecular cyclization. Upon treatment with a suitable catalyst (e.g., a gold or palladium complex), the hydroxyl group could attack the alkyne, leading to the formation of a new fused heterocyclic ring system onto the naphthalene core. The specific outcome would be governed by the length of the linker and the nature of the nucleophile and catalyst. Such strategies allow for the efficient construction of complex polycyclic aromatic and heteroaromatic frameworks from a relatively simple precursor.
Spectroscopic Characterization Techniques in Research on Methyl 6 Bromonaphthalene 1 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR)
Detailed ¹H NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for the protons of Methyl 6-bromonaphthalene-1-carboxylate, could not be sourced.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Specific ¹³C NMR chemical shift (δ) values for the carbon atoms present in the this compound molecule were not found in the available literature.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
Experimentally determined FTIR absorption bands (in cm⁻¹) and their corresponding vibrational assignments for the functional groups and skeletal vibrations of this compound are not available.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectral data, which would provide complementary information to FTIR on the vibrational modes of the molecule, could not be located.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Information regarding the electronic transitions of this compound, specifically its maximum absorption wavelengths (λmax) and corresponding molar absorptivity values, is not documented in the searched sources.
Absorption and Emission Spectra Analysis
The study of absorption and emission spectra provides valuable information about the electronic transitions within a molecule. For aromatic compounds like "this compound," these spectra are characteristic of the naphthalene (B1677914) core, with modifications arising from the bromo and carboxylate substituents.
Naphthalene and its derivatives are known for their distinct absorption and fluorescence properties. guidechem.com The absorption spectrum is expected to show characteristic bands corresponding to π-π* transitions within the naphthalene ring system. The presence of the bromine atom and the methyl carboxylate group can influence the position and intensity of these absorption bands. These substituents can cause a bathochromic (red) shift or a hypsochromic (blue) shift of the absorption maxima depending on their electronic effects.
The emission spectrum, or fluorescence spectrum, provides information about the energy levels of the excited states. Upon excitation with an appropriate wavelength of light, the molecule is promoted to an excited electronic state. The subsequent relaxation to the ground state can occur via the emission of a photon, a process known as fluorescence. The fluorescence spectrum of "this compound" is anticipated to be a mirror image of its absorption spectrum, a common feature for many aromatic molecules. The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, is also an important parameter that can be determined from emission studies. guidechem.com
Table 1: Spectroscopic Properties of Related Naphthalene Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent |
|---|---|---|---|
| Naphthalene | 221, 275, 312 | 321, 335 | Cyclohexane |
| 1-Bromonaphthalene (B1665260) | ~230, 280-290, 310-320 | Not specified | Not specified |
Note: The data in this table is based on typical values for naphthalene and its derivatives and is intended to provide a comparative context.
Correlation with Electronic Transitions
The absorption and emission bands observed in the spectra of "this compound" can be directly correlated with specific electronic transitions between molecular orbitals. The naphthalene ring system has a set of π molecular orbitals, and the absorption of UV-Vis light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy unoccupied orbitals.
The electronic transitions in naphthalene itself are well-characterized and are designated as ¹Lₐ, ¹Lₑ, and ¹Bₐ bands in Platt's notation. The ¹Lₐ and ¹Lₑ bands are typically observed at longer wavelengths and are weaker in intensity compared to the ¹Bₐ band which appears at shorter wavelengths and is much more intense. The introduction of substituents like the bromo and methyl carboxylate groups can perturb these electronic transitions. The bromine atom, being an electron-withdrawing group with lone pairs of electrons, can participate in resonance with the naphthalene ring, influencing the energy levels of the molecular orbitals. Similarly, the methyl carboxylate group, an electron-withdrawing group, will also affect the electronic distribution and transition energies.
Understanding the nature of these electronic transitions is crucial for predicting the photophysical properties of the molecule and for interpreting the experimental absorption and emission spectra. Theoretical calculations, such as those based on density functional theory (DFT), can be employed to model the molecular orbitals and predict the energies of the electronic transitions, providing a deeper understanding of the spectroscopic data.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For "this compound," mass spectrometry would confirm its molecular weight and provide evidence for its structure.
The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound. Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed for the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity for the molecular ion, separated by two mass units (M⁺ and M+2).
Electron ionization (EI) is a common ionization technique that can cause fragmentation of the molecular ion. The fragmentation pattern provides a fingerprint of the molecule and can be used to deduce its structure. For "this compound," characteristic fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester function to form a stable acylium ion, or the loss of the entire methyl carboxylate group. Cleavage of the bromine atom is also a possible fragmentation pathway.
Table 2: Expected Mass Spectrometric Data for this compound
| Feature | Expected Observation |
|---|---|
| Molecular Formula | C₁₂H₉BrO₂ |
| Molecular Weight | ~264/266 g/mol (due to Br isotopes) |
| Molecular Ion Peaks | [M]⁺ and [M+2]⁺ in ~1:1 ratio |
Note: This table represents predicted data based on the structure of the compound and general fragmentation patterns of similar molecules.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. A single crystal of "this compound" would be required for this analysis. The technique involves diffracting a beam of X-rays off the regularly spaced atoms in the crystal lattice. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.
The crystal structure would provide a wealth of information, including:
Precise bond lengths and bond angles.
The conformation of the methyl carboxylate group relative to the naphthalene ring.
Intermolecular interactions in the solid state, such as π-π stacking of the naphthalene rings and halogen bonding involving the bromine atom.
This detailed structural information is invaluable for understanding the physical and chemical properties of the compound and for rationalizing its behavior in different environments. While a specific crystal structure for "this compound" is not available in the public domain, studies on related naphthalene derivatives provide insights into the likely packing arrangements and intermolecular forces that would govern its solid-state structure. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Naphthalene |
| 1-Bromonaphthalene |
In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research
A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical study of the chemical compound this compound. Despite the availability of advanced quantum chemical methods for elucidating the electronic structure and properties of organic molecules, detailed research specifically focused on this compound appears to be limited or not publicly accessible.
While computational studies have been performed on related, but structurally distinct, compounds such as 1-bromonaphthalene, these findings cannot be directly extrapolated to this compound due to the differing substitution patterns and the presence of the methyl carboxylate group, which would significantly influence the electronic distribution and reactivity of the molecule.
The absence of specific research in this area means that data tables and detailed findings for the requested computational analyses—including DFT-derived electronic structures, HOMO-LUMO energy gaps, MEP maps indicating electrophilic and nucleophilic sites, and NBO analyses of orbital interactions—could not be compiled.
Therefore, the creation of a detailed article strictly adhering to the requested outline on the computational chemistry and theoretical studies of this compound is not feasible at this time due to the lack of foundational research on this specific molecule. Further experimental and theoretical investigations are necessary to characterize its electronic properties and reactivity profile.
Computational Chemistry and Theoretical Studies of Methyl 6 Bromonaphthalene 1 Carboxylate
Prediction of Spectroscopic Parameters
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of organic molecules. These theoretical calculations can provide a detailed understanding of a molecule's vibrational modes, the chemical environment of its atoms, and its electronic transitions.
Simulation of Vibrational Frequencies
The simulation of vibrational frequencies using quantum chemical calculations is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. For a related compound, 6-bromo-2-naphthoic acid, DFT calculations have been used to determine its fundamental vibrational frequencies. This analysis involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the nuclear coordinates. The resulting vibrational modes can be visualized to understand the specific atomic motions associated with each frequency. A similar approach for Methyl 6-bromonaphthalene-1-carboxylate would yield a predicted vibrational spectrum, which could then be compared with experimental data to confirm its structure.
Calculation of NMR Chemical Shifts
The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is another crucial application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus in the molecule, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, one can predict the ¹H and ¹³C NMR spectra. These predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental spectra and provide confidence in the structural elucidation of newly synthesized compounds. For this compound, such calculations would predict the specific resonance frequencies for each of its unique protons and carbon atoms.
Prediction of UV-Vis Absorption Maxima
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of the electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For 6-bromo-2-naphthoic acid, TD-DFT has been used to study its electronic properties, including the HOMO and LUMO energies. A similar computational study on this compound would reveal how the electronic structure influences its absorption of ultraviolet and visible light.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is also a key tool for elucidating reaction mechanisms, providing insights into the energetics and structures of transition states and intermediates that are often difficult to study experimentally.
Transition State Analysis
Transition state theory is a cornerstone of understanding chemical reactivity. Computational methods can be used to locate the transition state structure for a given reaction, which is a first-order saddle point on the potential energy surface. By analyzing the vibrational frequencies of this structure (which will have one imaginary frequency corresponding to the reaction coordinate), chemists can confirm that it represents the true transition state connecting reactants and products. This analysis provides crucial information about the activation energy of the reaction, which determines its rate. For reactions involving this compound, such as nucleophilic aromatic substitution, computational transition state analysis would clarify the mechanistic pathway.
Enthalpy of Dissociation and Bond-Dissociation Energies
Bond-dissociation energy (BDE) is the enthalpy change that occurs upon the homolytic cleavage of a bond in the gas phase. It is a fundamental measure of bond strength. Computational methods can accurately predict BDEs by calculating the energies of the reactant molecule and the resulting radical fragments. For bromonaphthalene compounds, the C-Br bond dissociation is a key parameter in understanding their thermal stability and reactivity in radical reactions. Studies on similar molecules like 1-bromo-2-methylnaphthalene (B105000) have explored the dynamics of the carbon-bromine bond dissociation. A theoretical calculation of the C-Br BDE in this compound would provide a quantitative measure of the strength of this bond and its susceptibility to cleavage.
Conformational Analysis and Molecular Dynamics Simulations
Detailed conformational analysis and molecular dynamics simulations for this compound have not been reported in the scientific literature. Such studies would be essential to understanding the molecule's three-dimensional structure, flexibility, and intermolecular interaction potential.
A conformational analysis would typically involve mapping the potential energy surface of the molecule by systematically rotating the flexible dihedral angles, particularly those associated with the methoxycarbonyl group (-COOCH₃). This would reveal the most stable conformations (energy minima) and the energy barriers to rotation (transition states). Key parameters from such a study would include:
Dihedral Angle Potential Energy Scans: Plots of energy versus the angle of rotation around the C(1)-C(carboxyl) bond and the C(carboxyl)-O(ester) bond.
Identification of Stable Conformers: Characterization of the geometries of the lowest energy conformers (e.g., syn-periplanar vs. anti-periplanar arrangements of the carbonyl and methyl groups relative to the naphthalene (B1677914) ring).
Rotational Energy Barriers: Quantification of the energy required to interconvert between stable conformations.
Molecular dynamics simulations would provide insights into the dynamic behavior of this compound over time in a simulated environment (e.g., in a solvent or in a crystalline state). This would allow for the examination of:
Structural Stability: Analysis of root-mean-square deviation (RMSD) to assess how the molecule's structure fluctuates around an average conformation.
Atomic Fluctuations: Calculation of root-mean-square fluctuation (RMSF) for each atom to identify regions of higher or lower flexibility.
Solvent Interactions: Understanding how solvent molecules arrange around the solute and the nature of their interactions.
Without dedicated computational studies on this compound, the data for the following illustrative tables remains unavailable.
Table 1: Hypothetical Conformational Energy Profile of this compound
| Conformer | Dihedral Angle (C2-C1-C=O) (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value |
|---|---|
| Average RMSD (Å) | Data Not Available |
| Average RMSF (Å) | Data Not Available |
Future computational research is required to elucidate the conformational preferences and dynamic properties of this compound, which would be valuable for understanding its chemical reactivity, physical properties, and potential applications in materials science and medicinal chemistry.
Applications As a Key Intermediate in Complex Molecule Synthesis
Synthesis of Advanced Materials
Light-Emitting Diodes (LEDs) Components
While direct application of Methyl 6-bromonaphthalene-1-carboxylate in commercial LEDs is not extensively documented, its structural isomer, Methyl 3-bromonaphthalene-1-carboxylate, is utilized in the production of organic semiconductors. chemimpex.com This suggests a strong potential for the 6-bromo isomer in similar applications. The naphthalene (B1677914) core provides a rigid and planar structure with inherent photo- and electro-active properties, which are desirable for organic light-emitting diode (OLED) materials. nih.gov The bromo- and carboxylate- functionalities allow for the molecule to be incorporated into larger conjugated systems, which are the fundamental components of OLEDs responsible for light emission. The synthesis of such materials often involves cross-coupling reactions where the bromine atom can be substituted, and the ester group can be modified to tune the electronic and physical properties of the final material. chemimpex.com
Dye Intermediates (e.g., anthraquinone (B42736) dyes)
Bromonaphthalene derivatives are established intermediates in the synthesis of various dyes. For instance, the isomeric compound Methyl 8-bromonaphthalene-1-carboxylate is a known precursor in the production of anthraquinone dyes. Although direct evidence for this compound in this specific role is limited, its chemical similarity makes it a plausible candidate for the synthesis of a range of dyestuffs. The naphthalene unit is a common chromophore in dyes, and the bromo and ester groups can be chemically manipulated to create a variety of colors and to enhance properties like lightfastness and solubility.
Applications in Chemical Biology
The naphthalene scaffold is a recurring motif in molecules designed for biological applications, owing to its fluorescent properties and its ability to interact with biological macromolecules.
Probes for Enzyme Mechanisms
Naphthalene-based compounds are widely employed as fluorescent probes to investigate biological systems. nih.govresearchgate.net Their fluorescence is often sensitive to the local environment, making them excellent reporters for changes in polarity, viscosity, or the presence of specific analytes. While specific use of this compound as an enzyme probe is not prominently reported, its core structure is the basis for many fluorescent probes. For example, naphthalene derivatives have been designed to detect and image cyclooxygenase-2 (COX-2) in living systems and to monitor mitochondrial pH. acs.orgrsc.org Furthermore, various naphthalene derivatives have been synthesized and evaluated as inhibitors of enzymes such as cyclooxygenase and acetylcholinesterase (AChE), providing insights into their mechanisms of action. tandfonline.comnih.gov The ester functionality of this compound could also be a substrate for esterase enzymes, with the bromo-naphthalene portion acting as a fluorescent reporter upon enzymatic cleavage.
Future Research Directions and Challenges in Bromonaphthalene Carboxylate Chemistry
Exploration of Novel and Stereoselective Synthetic Routes
A primary challenge in naphthalene (B1677914) chemistry is controlling regioselectivity during synthesis. Traditional electrophilic aromatic substitution reactions on naphthalene precursors can be difficult to control, often yielding mixtures of isomers. researchgate.net The development of regioselective synthesis methodologies for polysubstituted naphthalene derivatives is a significant focus for the organic synthesis and pharmaceutical industries. researchgate.net
Future research will likely concentrate on advanced synthetic strategies that offer precise control over the placement of functional groups. Methods based on directed C-H activation are particularly promising. nih.gov These strategies utilize a directing group to guide a metal catalyst to a specific C-H bond on the naphthalene ring, enabling the introduction of various functionalities at desired positions. nih.gov Additionally, the development of synthetic routes involving hydride shift-mediated C-H bond functionalization and subsequent aromatization presents a novel pathway to creating multisubstituted naphthalenes. nih.gov Gold(I)-catalyzed cyclization of alkenyl carbonyl compounds is another emerging method for producing a variety of substituted naphthalenes. nih.gov Overcoming the challenge of synthesizing sterically hindered polysubstituted naphthalenes is another key area of investigation. bohrium.com
Development of Greener and Sustainable Synthesis Methodologies
Traditional bromination methods often rely on molecular bromine, which poses significant handling hazards and can have a high environmental impact. acsgcipr.org Modern synthetic chemistry is increasingly focused on developing "green" and sustainable alternatives. Oxidative bromination, which uses bromide salts with simple oxidants, is considered a more environmentally friendly approach. acsgcipr.org
Future research in this area aims to establish transition-metal-free aerobic bromination techniques. nih.gov Such methods may use ionic liquids as catalysts and sources like sodium bromide (NaBr) or hydrobromic acid (HBr) as the bromine source. nih.gov The development of solvent-free synthesis methods, such as the mechanochemical bromination of naphthalene catalyzed by zeolites, represents a significant step towards sustainability. researchgate.net These approaches reduce waste, avoid hazardous solvents, and can improve atom economy. researchgate.netresearchgate.net Key principles for greener bromination include avoiding large excesses of reagents, using less reactive bromine sources, and minimizing the generation of hazardous waste. acsgcipr.org
Design and Discovery of New Catalytic Systems for Functionalization
The functionalization of the naphthalene core is essential for creating new derivatives with unique properties. The discovery of novel catalytic systems is central to this effort. Palladium (Pd) and Ruthenium (Ru) based catalysts have shown remarkable efficacy in the C-H functionalization of naphthalenes. nih.govrsc.org For instance, Pd/C has been used for the highly selective arylation of polyaromatic hydrocarbons, including naphthalene. nih.gov
A significant challenge is the selective functionalization at remote positions of the naphthalene ring. Recent advancements include P(III)-assisted ruthenium-catalyzed remote C-H functionalization, which allows for the synthesis of multifunctional naphthalenes from simple starting materials in a three-component reaction. rsc.orgrsc.org The goal is to develop catalytic conditions that allow for the regioselective introduction of different functional groups at every position of the naphthalene ring. nih.govanr.fr This includes developing catalysts that can functionalize the more challenging and sterically hindered positions of the naphthalene core. anr.fr
Advanced Characterization Techniques for Complex Structural Insights
As more complex and polysubstituted naphthalene derivatives are synthesized, advanced characterization techniques become crucial for confirming their precise three-dimensional structures. Standard techniques provide basic structural information, but a deeper understanding of morphology, composition, and surface properties requires more sophisticated methods.
Future research will rely heavily on a suite of advanced analytical tools. For morphological analysis, techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are essential. ku.ac.ae For detailed compositional analysis, methods like X-ray Photoelectron Spectroscopy (XPS), Energy Dispersive X-ray Spectroscopy (EDX), and Secondary Ion Mass Spectrometry (SIMS) will be employed. ku.ac.aeresearchgate.net X-ray Powder Diffraction (XRD) is critical for determining the crystal structure and phase identification of solid materials. researchgate.nettdx.cat These techniques provide the detailed chemical and physical information necessary to understand the structure-property relationships of new bromonaphthalene carboxylate derivatives. ku.ac.ae
Expanding the Scope of Applications in Materials Science and Medicinal Chemistry
Bromonaphthalene derivatives are valuable precursors and intermediates for a range of applications. biosynth.comchemimpex.comwikipedia.org Their utility stems from the reactivity of the C-Br bond, which allows for further chemical modifications. wikipedia.org A key area of future research is to expand the applications of compounds like Methyl 6-bromonaphthalene-1-carboxylate in high-value areas.
In materials science, carboxylic derivatives of polycyclic aromatics are of interest for developing efficient organic solar cells. researchgate.net The naphthalene core is also a key component in π-extended polycyclic aromatic hydrocarbons (PAHs), which are important in the preparation of advanced materials like nanographenes. nih.gov
In medicinal chemistry, the naphthalene skeleton is present in many biologically active compounds. nih.govrsc.org Bromonaphthalene carboxylates serve as versatile scaffolds for drug discovery, allowing for the synthesis of complex molecules with potential therapeutic properties. biosynth.comlookchem.com Future work will focus on synthesizing novel derivatives and screening them for a wide range of biological activities.
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Methyl 6-bromonaphthalene-1-carboxylate?
To confirm purity and structural identity, researchers should employ:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify regioselective bromination (e.g., chemical shifts for the bromine-substituted position) and ester functionality.
- High-Performance Liquid Chromatography (HPLC) : To quantify purity and detect impurities.
- Mass Spectrometry (MS) : ESI-MS or GC-MS to confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation using programs like SHELXL for refinement .
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
Q. What safety protocols are critical when handling this compound?
Based on brominated naphthalene derivatives:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods to prevent inhalation of vapors or particulates.
- Storage : Keep in airtight, light-resistant containers at 2–8°C to minimize degradation.
- Emergency Measures : Immediate decontamination of spills and 48-hour medical observation post-exposure due to delayed toxicity symptoms .
Q. How can researchers optimize synthesis protocols for this compound?
Key considerations include:
- Regioselective Bromination : Use directing groups (e.g., carboxylate esters) to ensure bromination at the 6-position.
- Catalytic Systems : Transition-metal catalysts (e.g., FeCl₃ or AlCl₃) for Friedel-Crafts acylation/bromination.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol.
- Yield Monitoring : TLC or GC-MS to track reaction progress.
Advanced Research Questions
Q. What experimental strategies can elucidate the metabolic pathways of this compound in mammalian models?
- In Vivo Studies : Administer the compound via oral, inhalation, or dermal routes (as per Table B-1 ), and collect tissues (liver, kidneys) for metabolite profiling.
- LC-MS/MS Analysis : Identify phase I (oxidative debromination) and phase II (glucuronidation/sulfation) metabolites.
- Enzyme Inhibition Assays : Test cytochrome P450 (CYP) isoforms (e.g., CYP2E1) to determine metabolic activation pathways .
Q. How can computational methods predict the environmental fate of this compound?
- Quantitative Structure-Activity Relationship (QSAR) Models : Estimate biodegradation rates and persistence using software like EPI Suite.
- Density Functional Theory (DFT) : Simulate hydrolysis or photodegradation pathways under environmental conditions (aqueous/UV exposure) .
- Partitioning Studies : Predict log Kow values to assess bioaccumulation potential in sediment/soil systems .
Q. How should researchers address contradictions in toxicological data for brominated naphthalene derivatives?
- Risk of Bias Assessment : Apply criteria from Table C-7 (e.g., randomization of doses, concealment of study groups) to evaluate study reliability .
- Dose-Response Meta-Analysis : Pool data across studies to identify thresholds for hepatic/renal effects.
- In Vitro/In Vivo Concordance*: Compare cytotoxicity assays (e.g., MTT in hepatocytes) with animal data to resolve discrepancies .
Q. What methodologies are effective for studying the endocrine-disrupting potential of this compound?
- Receptor Binding Assays : Test affinity for estrogen (ERα/β) or androgen receptors (AR) using competitive binding assays.
- Transcriptional Activation Screens : Luciferase reporter gene assays to detect ER/AR pathway modulation.
- Gene Expression Profiling : RNA-seq or qPCR to assess changes in steroidogenic genes (e.g., CYP19A1) in exposed cell lines .
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Data Collection : Use high-resolution synchrotron radiation for small-molecule crystals.
- Structure Refinement : SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for heavy atoms (Br, O).
- Validation : Check for residual electron density and R-factors to confirm accuracy .
Methodological Considerations
- Toxicokinetic Studies : Use radiolabeled (¹⁴C) compounds to track absorption/distribution in animal models, aligning with ATSDR guidelines .
- Environmental Monitoring : Employ GC-MS or HPLC-UV to detect the compound in air/water samples, referencing EPA Method 8270 .
- Synthetic Byproduct Analysis : Monitor for di-brominated byproducts using HPLC-DAD and optimize reaction conditions to minimize impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
